Cas no 92-94-4 (4-phenyl-1,1'-biphenyl)

4-phenyl-1,1'-biphenyl structure
4-phenyl-1,1'-biphenyl structure
Nome del prodotto:4-phenyl-1,1'-biphenyl
Numero CAS:92-94-4
MF:C18H14
MW:230.303764820099
MDL:MFCD00003061
CID:34677
PubChem ID:253660907

4-phenyl-1,1'-biphenyl Proprietà chimiche e fisiche

Nomi e identificatori

    • p-Terphenyl
    • 1,4-Diphenylbenzene
    • 1,1':4',1''-Terphenyl
    • 4-Phenylbiphenyl
    • p-Terphenyl (purified by sublimation)
    • p-Terphenyl Solution
    • [1,1',4',1'']terphenyl
    • 1,1',4',1''-tertphenyl
    • 1,4-Dinitrobenzene
    • 4-(2-methyl-2-propylsulfanyl)phenol
    • 4-tert-butyl-thiophenol
    • para-t-butyl-thiophenol
    • para-terphenyl
    • Phenol,4-[(1,1-dimethylethyl)thio]
    • p-tert-butylthiophenol
    • tert-butyl 4-hydroxyphenyl sulfide
    • PTP
    • 1,4-Diphenylbenzene (purified by sublimation)
    • PT
    • p-Terphenyl (8CI)
    • 1,1′-Biphenyl, 4-phenyl-
    • 4-Phenyl-1,1′-biphenyl
    • NSC 6810
    • p-Diphenylbenzene
    • p-Phenylene trimer
    • p-Triphenyl
    • PPP
    • Santowax P
    • T 3203
    • TP
    • TP (scintillator)
    • p-Terphenyl, analytical standard
    • 1ST001314
    • 1,1'':4'',1''''-Terphenyl
    • T-3203
    • Tannin from pyrogallol
    • PPP (scintillator)
    • p-Terphenyl Solution in Acetone, 1000mug/mL
    • CHEBI:52242
    • 1ST001314-1000
    • F0486-1779
    • AS-12803
    • T0020
    • GWP218ZY6F
    • AB-131/40897106
    • TERPHENYL
    • DTXSID6029121
    • Tox21_202759
    • BDBM50260180
    • AKOS005111366
    • EN300-21317
    • D92686
    • InChI=1/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14
    • AI3-00847
    • NSC6810
    • DTXCID907888
    • MFCD00003061
    • 4-Phenyldiphenyl
    • 1,1'-Biphenyl, 4-phenyl-
    • W-100265
    • CS-W014689
    • CHEMBL491582
    • CAS-92-94-4
    • AC-18695
    • TANNIN PYROGALLOL
    • NCGC00260306-01
    • triphenyl-
    • 92-94-4
    • NCGC00164113-01
    • TERPHENYL, P-
    • WLN: RR DR
    • DB-038209
    • p-Terphenyl, >=99.5% (HPLC)
    • CCRIS 1657
    • HSDB 5280
    • UNII-GWP218ZY6F
    • EINECS 202-205-2
    • NS00003485
    • NSC-6810
    • Z104495322
    • p-Terphenyl suitable for scintillation
    • 1,1':4',1'-Terphenyl
    • Biphenyl, 4-phenyl-
    • Pyrogallol tannin
    • p-Terphenyl, suitable for scintillation, >=98.5% (HPLC)
    • 4-phenyl-1,1'-biphenyl
    • Q20965188
    • STL069547
    • T3263
    • MDL: MFCD00003061
    • Inchi: 1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H
    • Chiave InChI: XJKSTNDFUHDPQJ-UHFFFAOYSA-N
    • Sorrisi: C1C=CC(C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1
    • BRN: 1908447

Proprietà calcolate

  • Massa esatta: 230.10955g/mol
  • Carica superficiale: 0
  • XLogP3: 5.6
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta legami ruotabili: 2
  • Massa monoisotopica: 230.10955g/mol
  • Massa monoisotopica: 230.10955g/mol
  • Superficie polare topologica: 0Ų
  • Conta atomi pesanti: 18
  • Complessità: 198
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Ionization Potential: 7.78
  • Potenziale ionizzazione: 7.78
  • Colore/forma: Cristalli squamosi bianchi
  • Densità: 1.23
  • Punto di fusione: 212.0 to 216.0 deg-C
  • Punto di ebollizione: 389 °C(lit.)
  • Punto di infiammabilità: Fahrenheit: 404,6 ° f
    Celsius: 207 ° c
  • Indice di rifrazione: 1.5500 (estimate)
  • Coefficiente di ripartizione dell'acqua: Quasi insolubile
  • Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 5.02060
  • λmax: 276(Cyclohexane)(lit.)
  • Solubilità: È solubile in benzene caldo, leggermente solubile in etere e disolfuro di carbonio ed estremamente insolubile in etanolo e acido acetico.

4-phenyl-1,1'-biphenyl Informazioni sulla sicurezza

  • Simbolo: GHS07 GHS09
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335-H400
  • Dichiarazione di avvertimento: P261-P273-P305 + P351 + P338
  • Numero di trasporto dei materiali pericolosi:UN 3077 9/PG 3
  • WGK Germania:2
  • Codice categoria di pericolo: 36/37/38-50/53
  • Istruzioni di sicurezza: S26-S37-S61-S60
  • RTECS:WZ6475000
  • Identificazione dei materiali pericolosi: Xi
  • Gruppo di imballaggio:II; III
  • Termine di sicurezza:4.1
  • Frasi di rischio:R36/37/38
  • TSCA:Yes
  • Condizioni di conservazione:Store at room temperature

4-phenyl-1,1'-biphenyl Dati doganali

  • CODICE SA:2902909090
  • Dati doganali:

    Codice doganale cinese:

    2902909090

    Panoramica:

    2902909090. Altri idrocarburi aromatici. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:2,0%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente

    Riassunto:

    2902909090 altri idrocarburi aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:2,0%.Tariffa generale:30,0%

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4-phenyl-1,1'-biphenyl Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Ceric ammonium nitrate ,  Tetrabutylammonium hydrogen sulfate Solvents: Chloroform
Riferimento
Generation of the 1,4-diphenylcyclohexane-1,4-diyl radical cation by cerium(IV) catalyzed denitrogenation of the azoalkane 1,4-diphenyl-2,3-diazabicyclo[2.2.2]oct-2-ene and its reluctance to undergo Cope rearrangement
Adam, Waldemar; Grabowski, Sven; Miranda, Miguel A.; Ruebenacker, Martin, Journal of the Chemical Society, 1988, (2), 142-3

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 18-Crown-6 ,  Palladium trifluoroacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Carbon dioxide ;  18 h, 110 bar, 120 °C
Riferimento
The Suzuki-Miyaura cross-coupling of bromo- and chloroarenes with arylboronic acids in supercritical carbon dioxide
Kuchurov, Ilya V.; Vasil'ev, Andrei A.; Zlotin, Sergei G., Mendeleev Communications, 2010, 20(3), 140-142

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate ,  Potassium fluoride Catalysts: Disodium tetrachloropalladate Solvents: Dimethyl sulfoxide ,  Water ;  55 h, rt → 80 °C; 18 h, 80 °C; 80 °C → rt
Riferimento
Homogeneous catalysts supported on soluble polymers: biphasic Suzuki-Miyaura coupling of aryl chlorides using phase-tagged palladium-phosphine catalysts
An der Heiden, Markus; Plenio, Herbert, Chemistry - A European Journal, 2004, 10(7), 1789-1797

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Ethanol ;  6 h, 60 °C
Riferimento
Cyclometalated 2-Phenylimidazole Palladium Carbene Complexes in the Catalytic Suzuki-Miyaura Cross-Coupling Reaction
Micksch, Maik; Tenne, Mario; Strassner, Thomas, Organometallics, 2014, 33(15), 3966-3976

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: [1,1′-Binaphthalene]-4,4′-diamine (complexes with palladium dichloride) ,  Palladium chloride (complexes with naphthidine) Solvents: 1,4-Dioxane ;  2 h, rt
1.2 Reagents: Tripotassium phosphate Solvents: 1,4-Dioxane ;  5 min, rt
1.3 5 h, 80 °C
Riferimento
Naphthidine di(radical cation)s-stabilized palladium nanoparticles for efficient catalytic Suzuki-Miyaura cross-coupling reactions
Desmarets, Christophe; Omar-Amrani, Rafik; Walcarius, Alain; Lambert, Jacques; Champagne, Benoit; et al, Tetrahedron, 2008, 64(2), 372-381

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride ,  N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ;  1 h, 100 °C
1.2 Solvents: o-Xylene ;  2 h, 90 °C
Riferimento
N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halides
Guo, Fei-chen; Zhou, Rong; Jiang, Zhi-jie; Wang, Wei; Fu, Hai-yan; et al, Catalysis Communications, 2015, 66, 87-90

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Copper Solvents: Dimethylformamide
1.2 -
Riferimento
Copper-Catalyzed Suzuki Cross-Coupling Using Mixed Nanocluster Catalysts
Thathagar, Mehul B.; Beckers, Jurriaan; Rothenberg, Gadi, Journal of the American Chemical Society, 2002, 124(40), 11858-11859

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide ,  Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylformamide
Riferimento
PdCl2(SEt2)2 and Pd(OAc)2: simple and efficient catalyst precursors for the Suzuki cross-coupling reaction
Zim, Danilo; Monteiro, Adriano L.; Dupont, Jairton, Tetrahedron Letters, 2000, 41(43), 8199-8202

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: [9-(Amino-κN)-2,3,5,6,14,15-hexafluoro-9,10-dihydro-9,10[1′,2′]-benzenoanthracen… Solvents: Isopropanol ;  2 h, 80 °C
Riferimento
Triptycene ring metal palladium compound and use thereof
, China, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: 1-Butanol ,  1,4-Dioxane ,  Water ;  25 °C; 0.5 h, 25 °C → 100 °C
1.2 Reagents: Water ;  100 °C; 100 °C → rt
Riferimento
The 1,3-Diaminobenzene-Derived Aminophosphine Palladium Pincer Complex {C6H3[NHP(piperidinyl)2]2Pd(Cl)} - A Highly Active Suzuki-Miyaura Catalyst with Excellent Functional Group Tolerance
Bolliger, Jeanne L.; Frech, Christian M., Advanced Synthesis & Catalysis, 2010, 352(6), 1075-1080

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Silver carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Riferimento
Efficient synthesis of substituted terphenyls by Suzuki coupling reaction
Chaumeil, Helene; Le Drian, Claude; Defoin, Albert, Synthesis, 2002, (6), 757-760

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Chitosan, N-2-propyn-1-yl (propargylated-chitosan functionalized iron oxide supported; post-treated with Pd(OAc)2) Solvents: Ethanol ,  Water ;  2 h, 80 °C
Riferimento
Triazole framework: a strategic structure for C-H···X hydrogen bonding and practical design of an effective Pd-catalyst for carbonylation and carbon-carbon bond formation
Mohammadsaleh, Fatemeh; Jahromi, Maryam Dehdashti; Hajipour, Abdol Reza; Hosseini, Seyed Mostafa; Niknam, Khodabakhsh, RSC Advances, 2021, 11(34), 20812-20823

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium Solvents: Ethanol ,  Water ;  6 h, 80 °C
Riferimento
Spatially isolated palladium in porous organic polymers by direct knitting for versatile organic transformations
Wang, Xinbo; Min, Shixiong; Das, Swapan K.; Fan, Wei; Huang, Kuo-Wei; et al, Journal of Catalysis, 2017, 355, 101-109

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ;  7 - 8 h, 90 °C
Riferimento
Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes
Vasil'ev, Andrei A.; Burukin, Alexander S.; Zhdankina, Galina M.; Zlotin, Sergei G., Mendeleev Communications, 2021, 31(3), 400-402

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Silica ,  N4-[3-(Triethoxysilyl)propyl]-2,4,6-pyrimidinetriamine (palladium complexes) Solvents: Ethanol ,  Water ;  15 min, 100 °C
Riferimento
The synthesis of SBA-Pr-3AP@Pd and its application as a highly dynamic, eco-friendly heterogeneous catalyst for Suzuki-Miyaura cross-coupling reaction
Mohajer, Fatemeh ; Mohammadi Ziarani, Ghodsi; Badiei, Alireza, Research on Chemical Intermediates, 2020, 46(11), 4909-4922

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Graphene Solvents: Dimethylformamide ,  Water ;  6 min, 90 °C
Riferimento
3D graphene/nylon rope as a skeleton for noble metal nanocatalysts for highly efficient heterogeneous continuous-flow reactions
Zhang, Sai; Shen, Xuetao; Zheng, Zhiping; Ma, Yuanyuan; Qu, Yongquan, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(19), 10504-10511

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  10 min; 3 min, 80 °C
1.2 Solvents: Ethanol ;  30 min, 80 °C
Riferimento
Minimalization of Metallic Pd Formation in Suzuki Reaction with a Solid-State Organometallic Catalyst
Li, Bowen ; Zeng, Hua Chun, ACS Applied Materials & Interfaces, 2020, 12(30), 33827-33837

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Solvents: Ethanol ,  Water ;  1 h, rt
Riferimento
Palladium-Anchored N-Heterocyclic Carbenes in a Porous Organic Polymer: A Heterogeneous Composite Catalyst for Eco-Friendly C-C Coupling
Let, Sumanta; Dam, Gourab K.; Samanta, Partha ; Fajal, Sahel ; Dutta, Subhajit ; et al, Journal of Organic Chemistry, 2022, 87(24), 16655-16664

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: 2721440-87-3 Solvents: Methanol ;  3 h, reflux
Riferimento
Synthesis of tetranuclear complex of Pd(II) with thiosemicarbazone ligands derived from 2-quinolone and its catalytic evaluation in Suzuki-Miyaura-type coupling reactions and alkoxylation of chloroquinolines
Nandhini, Sundar ; Dharani, Sivadasan ; Elamathi, Chennakrishnan ; Dallemer, Frederic ; Prabhakaran, Rathinasabapathi, Applied Organometallic Chemistry, 2021, 35(12),

Synthetic Routes 20

Condizioni di reazione
1.1 Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Tetrahydrofuran ;  rt; 16 h, 80 °C
Riferimento
Aryl Fluoride Activation through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study
Wu, Chen ; McCollom, Samuel P.; Zheng, Zhipeng; Zhang, Jiadi; Sha, Sheng-Chun; et al, ACS Catalysis, 2020, 10(14), 7934-7944

4-phenyl-1,1'-biphenyl Raw materials

4-phenyl-1,1'-biphenyl Preparation Products

4-phenyl-1,1'-biphenyl Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92-94-4)p-Terphenyl
Numero d'ordine:1649053
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally

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